molecular formula C6H7IO4 B8482524 3,4-dihydroxy-5-(2-iodoethyl)-2(5H)-furanone

3,4-dihydroxy-5-(2-iodoethyl)-2(5H)-furanone

Cat. No. B8482524
M. Wt: 270.02 g/mol
InChI Key: RYAZSJMYBPZVBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dihydroxy-5-(2-iodoethyl)-2(5H)-furanone is a useful research compound. Its molecular formula is C6H7IO4 and its molecular weight is 270.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-dihydroxy-5-(2-iodoethyl)-2(5H)-furanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dihydroxy-5-(2-iodoethyl)-2(5H)-furanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3,4-dihydroxy-5-(2-iodoethyl)-2(5H)-furanone

Molecular Formula

C6H7IO4

Molecular Weight

270.02 g/mol

IUPAC Name

3,4-dihydroxy-2-(2-iodoethyl)-2H-furan-5-one

InChI

InChI=1S/C6H7IO4/c7-2-1-3-4(8)5(9)6(10)11-3/h3,8-9H,1-2H2

InChI Key

RYAZSJMYBPZVBS-UHFFFAOYSA-N

Canonical SMILES

C(CI)C1C(=C(C(=O)O1)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a dry flask flushed with argon was added 0.72 g (2.0 mmol) of 3-benzyloxy-4-hydroxy-5-(2-iodoethyl)-2(5H)-furanone and 10 mL of CH2Cl2. The solution was cooled with stirring in an ice-water bath, and 0.38 mL (4.0 mmol) of acetic anhydride and 0.34 mL (4.2 mmol) of pyridine were added. The ice bath was removed and the solution was stirred for 1 hour. All volatile substances were removed in vacuo (2 h at 1 mm Hg, 25° C.). Argon was introduced to the reaction flask and the residue was taken up in 20 mL of dry CH2Cl2, cooled to -78° C. and 5.2 mL (2.6 mmol) of 1.0M BCl3 in CH2Cl2 was added with stirring. The reaction mixture was kept at -78° C. for 1 hour and at room temperature for 30 minutes. The mixture was poured into 50 mL of brine and extracted with 3×30 mL of ether. The combined ether extracts were washed with 5 mL of H2O and extracted into saturated NaHCO3 solution (3×15 mL). The bicarbonate fractions were pooled and washed with 15 mL of ether, acidified to pH 1 with 25% aqueous HCl solution, and extracted with 3×30 mL of ether. The ether extracts were combined and washed with 15 mL of brine, dried (MgSO4) and concentrated to provide 360 mg (67% yield) of 3,4-dihydroxy-5-(2-iodoethyl)-2(5H)-furanone as a white crystalline solid: mp 150-151° C.; 1H NMR (acetone-d6) δ 4.80 (dd, 1H, J=3.5, 8.0 Hz), 3.50-3.25 (m, 2H), 2.60-2.35 (m, 1H), 2.20-1.95 (m, 1H). Anal Calcd for C6H7O4I: C, 26.69; H, 2.61. Found: C, 26.54; H, 2.59.
Name
3-benzyloxy-4-hydroxy-5-(2-iodoethyl)-2(5H)-furanone
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.38 mL
Type
reactant
Reaction Step Two
Quantity
0.34 mL
Type
reactant
Reaction Step Two
Name
Quantity
5.2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
brine
Quantity
50 mL
Type
solvent
Reaction Step Four

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